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molecular formula C9H10N2O2 B8705713 5,6-Dimethoxy-1H-pyrrolo[3,2-b]pyridine

5,6-Dimethoxy-1H-pyrrolo[3,2-b]pyridine

Cat. No. B8705713
M. Wt: 178.19 g/mol
InChI Key: SHKKHWSMTAGLDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07786114B2

Procedure details

Heat a mixture of 2,3-dimethoxy-5-nitro-6-(2-nitrovinyl)pyridine, 8 (144 mg, 0.565 nmmol), Fe (0.6 g, 0.565 nmmol), SiO2 (0.565 g) under reflux in ACOH (3.4 mL) and toluene (5.7 mL). After 1 h, leave the reaction medium to cool to room temperature. Filter the reaction mixture and wash the solid with CH2Cl2 and discard. Then wash the filtrate with aqueous Na2SO3 at 1%/Na2S2O5, then with saturated NaHCO3, dry (MgSO4) and concentrate under vacuum. Purify the raw product by flash chromatography (EtOAc at 40%/heptane) to give 9 (46 mg, 46%) as a fawn-colored solid: 1H NMR (CDCl3) δ 8.04 (s broad, 1H), 7.19 (m, 1H), 7.12 (s, 1H), 6.55 (m, 1H), 4.09 (s, 3H), 3.90 (s, 3H); Rf (EtOAc at 40%/heptane)=0.10; m/z obs.=178.94 (M+1).
Name
2,3-dimethoxy-5-nitro-6-(2-nitrovinyl)pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
SiO2
Quantity
0.565 g
Type
reactant
Reaction Step One
Name
Quantity
0.6 g
Type
catalyst
Reaction Step One
Quantity
5.7 mL
Type
solvent
Reaction Step Two
Name
Yield
46%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]([O:9][CH3:10])=[CH:7][C:6]([N+]([O-])=O)=[C:5]([CH:14]=[CH:15][N+:16]([O-])=O)[N:4]=1>[Fe].C1(C)C=CC=CC=1>[CH3:1][O:2][C:3]1[N:4]=[C:5]2[CH:14]=[CH:15][NH:16][C:6]2=[CH:7][C:8]=1[O:9][CH3:10]

Inputs

Step One
Name
2,3-dimethoxy-5-nitro-6-(2-nitrovinyl)pyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=NC(=C(C=C1OC)[N+](=O)[O-])C=C[N+](=O)[O-]
Name
SiO2
Quantity
0.565 g
Type
reactant
Smiles
Name
Quantity
0.6 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
5.7 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat
CUSTOM
Type
CUSTOM
Details
leave
CUSTOM
Type
CUSTOM
Details
the reaction medium
FILTRATION
Type
FILTRATION
Details
Filter the reaction mixture
WASH
Type
WASH
Details
wash the solid with CH2Cl2 and discard
WASH
Type
WASH
Details
Then wash the filtrate with aqueous Na2SO3 at 1%/Na2S2O5
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with saturated NaHCO3, dry (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under vacuum
CUSTOM
Type
CUSTOM
Details
Purify the raw product by flash chromatography (EtOAc at 40%/heptane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=C(C=C2C(=N1)C=CN2)OC
Measurements
Type Value Analysis
AMOUNT: MASS 46 mg
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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